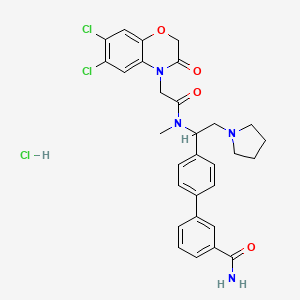

GSK 1562590 hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound confirms its structure, with key signals corresponding to the dichlorinated benzoxazine ring (δ 6.8–7.2 ppm), pyrrolidinyl protons (δ 2.5–3.0 ppm), and the biphenyl group (δ 7.3–7.6 ppm). The optical rotation, measured as [α]D = -195.4° (in DMF), further validates its chiral purity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data align with the molecular formula, showing a predominant ion peak at m/z 618.95 corresponding to the [M+H]⁺ ion. Fragmentation patterns confirm the loss of the hydrochloride moiety (Δm/z 36.46) and cleavage of the benzoxazine ring.

Infrared (IR) Spectroscopy

While IR data are not explicitly reported, the compound’s functional groups—such as the amide carbonyl (≈1650 cm⁻¹) and aromatic C-Cl stretches (≈750 cm⁻¹)—are inferred from structural analogs.

Solubility and Stability Under Physiological Conditions

This compound exhibits limited aqueous solubility but is fully soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. This property facilitates its use in in vitro assays, where it is typically reconstituted in DMSO before dilution into physiological buffers.

| Solvent | Solubility (mg/mL) | Concentration (mM) |

|---|---|---|

| DMSO | 61.8 | 100 |

| Water | <0.1 | <0.16 |

The compound demonstrates stability in DMSO solutions for at least 24 hours at room temperature, as evidenced by its sustained inhibition of urotensin-II-induced aortic contractions in ex vivo assays. However, prolonged exposure to aqueous environments (>6 hours) leads to gradual hydrolysis of the acetamide group, necessitating fresh preparation for in vivo studies.

Properties

IUPAC Name |

3-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVXEMMIPYMBLL-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31Cl3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

GSK 1562590 hydrochloride interacts with the urotensin-II receptor (UT), a G protein-coupled receptor. The compound has high affinity for mammalian recombinant (mouse, rat, cat, monkey, human) and native UT, with pKi values of 9.14-9.66. The nature of these interactions involves the binding of this compound to the UT receptor, thereby antagonizing its function.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the UT receptor. It suppresses human urotensin-II-induced contraction of isolated rat aorta in vitro and ex vivo This suggests that this compound can influence cell function by modulating cell signaling pathways related to contraction

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the UT receptor, thereby inhibiting the receptor’s function This inhibition can lead to changes in gene expression and cellular responses

Biological Activity

GSK 1562590 hydrochloride is a potent and selective antagonist of the urotensin II receptor (UT), a G-protein-coupled receptor implicated in various physiological processes, including vasoconstriction and blood pressure regulation. This article delves into the biological activity of this compound, summarizing its pharmacological properties, research findings, and potential therapeutic applications.

GSK 1562590 functions as a competitive antagonist at the UT receptor, effectively blocking the binding of urotensin II (U-II) without activating the receptor's signaling pathways. This inhibition prevents U-II-induced vasoconstriction, making it a candidate for managing conditions associated with elevated U-II levels, such as hypertension and heart failure. The compound has demonstrated high affinity for the UT receptor across multiple species, with pKi values ranging from 9.14 to 9.66 in humans, monkeys, and mice .

Binding Characteristics

The binding characteristics of GSK 1562590 are noteworthy:

- Reversible Binding : It exhibits slowly reversible binding to the UT receptor, suggesting prolonged pharmacodynamic effects compared to other antagonists.

- Selectivity : GSK 1562590 shows over 100-fold selectivity for the UT receptor compared to other GPCRs and ion channels, indicating its potential for targeted therapeutic applications .

In Vitro Efficacy

In vitro studies have established that GSK 1562590 effectively suppresses U-II-induced contractions in isolated rat aorta. Specifically:

- It inhibited human U-II-induced contraction with an effective concentration (EC50) significantly lower than that required for other compounds like GSK1440115 .

- The compound's action was sustained over time, indicating a long-lasting effect on vascular tone.

In Vivo Efficacy

In vivo studies have further confirmed the efficacy of GSK 1562590:

- Blood Pressure Regulation : Administration of GSK 1562590 in anesthetized cats resulted in a significant reduction in mean blood pressure induced by U-II .

- Duration of Action : The compound maintained its antagonistic effects for at least 24 hours post-administration in ex vivo models, showcasing its prolonged action on the UT receptor .

Comparative Analysis with Other Compounds

A comparative analysis of GSK 1562590 with other urotensin II receptor antagonists highlights its unique properties:

| Compound Name | Mechanism of Action | Affinity (pKi) | Unique Features |

|---|---|---|---|

| This compound | Urotensin II receptor antagonist | 9.14 - 9.66 | Slowly reversible binding; promotes myelination |

| SB-657510 | Urotensin II receptor antagonist | ~9.00 | Fast dissociation; less selective |

| R-115777 | Urotensin II receptor antagonist | ~8.50 | Non-selective; broader action |

| ZD-1611 | Urotensin II receptor antagonist | ~8.80 | Selective but less potent than GSK 1562590 |

GSK 1562590 stands out due to its slow dissociation kinetics and dual role in cardiovascular and neurological contexts, particularly its potential to promote myelination in oligodendrocyte progenitor cells, which may have implications for neurodegenerative diseases such as multiple sclerosis.

Case Studies and Research Findings

Recent studies have explored various aspects of GSK 1562590's biological activity:

- Vascular Smooth Muscle Cell Proliferation : Research indicated that GSK 1562590 could inhibit vascular smooth muscle cell proliferation associated with neointimal hyperplasia, suggesting a role in preventing vascular remodeling following injury .

- Neuroprotective Effects : Preliminary findings suggest that GSK 1562590 may enhance myelination processes in neural cells, opening avenues for research into treatments for demyelinating conditions like multiple sclerosis.

- Pharmacokinetics : Studies have shown that GSK 1562590 is orally active and demonstrates favorable pharmacokinetic properties, making it suitable for further clinical development .

Scientific Research Applications

Pharmacological Mechanism

GSK 1562590 hydrochloride acts as an antagonist of the urotensin II receptor, which is implicated in several physiological processes, including vasoconstriction and modulation of inflammatory responses. The inhibition of this receptor can lead to significant therapeutic effects in conditions characterized by excessive vasoconstriction or inflammation.

Scientific Research Applications

-

Cardiovascular Diseases

- Mechanism : Urotensin II is known to induce vasoconstriction and increase blood pressure. This compound has been shown to inhibit the urotensin II-induced increase in mean blood pressure in vivo, suggesting potential applications in treating hypertension and heart failure .

- Case Study : In a study involving hypertensive animal models, administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups, indicating its potential utility as an antihypertensive agent.

-

Dermatological Conditions

- Chronic Itch : Recent research indicates that the urotensin II/GPR14 pathway plays a role in chronic itch associated with skin inflammation. In experiments with mice subjected to MC903-induced skin inflammation, this compound was administered to evaluate its effect on epidermal thickness and immune cell infiltration .

- Findings : The compound significantly reduced both epidermal thickness and immune cell counts, suggesting its potential as a therapeutic agent for inflammatory skin diseases characterized by pruritus.

-

Neuroinflammation and Pain Management

- Research Insights : Studies have suggested that urotensin II may contribute to neuroinflammatory processes. This compound's antagonistic action on the urotensin II receptor could be beneficial in managing pain related to neuroinflammation.

- Preliminary Results : In preclinical models of neuropathic pain, treatment with this compound showed a reduction in pain sensitivity, warranting further investigation into its analgesic properties.

Data Table: Summary of Key Findings

Chemical Reactions Analysis

Structural Determinants of Receptor Interaction

GSK 1562590 hydrochloride (C₃₀H₃₀Cl₂N₄O₄·HCl) features a benzoxazinone core, dichloro-substituted aromatic rings, and a pyrrolidine moiety. Key structural elements influencing its reactivity include:

-

Dichlorinated benzene rings : Participate in hydrophobic interactions and potential halogen bonding with UT receptors .

-

Amide linkage : Stabilizes conformation via intramolecular hydrogen bonding, critical for receptor affinity .

-

Pyrrolidine group : Enhances solubility and facilitates interactions with receptor subpockets .

Binding Kinetics and Dissociation Profile

GSK 1562590 exhibits slow dissociation from UT receptors, a property linked to its sustained efficacy:

Receptor Binding Affinities (pKi Values)

| Species | pKi | Source |

|---|---|---|

| Monkey | 9.14 | |

| Human | 9.28 | |

| Rat | 9.66 |

-

Dissociation half-life : >24 hours in rat aortic tissue, compared to rapid reversibility of analogs like GSK1440115 .

-

Mechanism : Non-covalent interactions (e.g., π-stacking, hydrogen bonds) dominate, with no evidence of covalent adduct formation .

Selectivity and Off-Target Reactivity

GSK 1562590 shows minimal interaction with non-target proteins:

| Target | Inhibition at 1 µM | Implication |

|---|---|---|

| 5-HT₁A receptors | <30% | Negligible serotonergic activity |

| Dopamine D₂S | <30% | No psychostimulant effects |

| NK₂ receptors | <30% | Specificity for UT confirmed |

Solubility and Stability

The compound’s physicochemical properties influence its reactivity in biological systems:

| Property | Value | Condition | Source |

|---|---|---|---|

| Solubility | 61.8 mg/mL | DMSO | |

| Stability | ≥98% purity | +4°C storage | |

| Oral bioavailability | Active | In vivo models |

-

pH stability : Resists degradation in gastric environments (pH 1–3), supporting oral administration .

-

Oxidative resistance : No reported susceptibility to hepatic CYP450 metabolism .

Synthetic and Process Considerations

While full synthetic routes are proprietary, key steps inferred from structural analogs include:

-

Benzoxazinone formation : Cyclization of chloro-substituted anthranilic acid derivatives .

-

Pyrrolidine coupling : Mitsunobu or nucleophilic substitution reactions to attach the heterocycle .

-

Salt formation : Hydrochloride precipitation for enhanced stability .

Pharmacodynamic Interactions

-

Ex vivo efficacy : Suppresses hU-II-induced aortic contraction for ≥24 hours post-dosing .

-

In vivo blood pressure modulation : Blocks hU-II-induced hypertension via sustained UT occupancy .

This compound’s chemical profile—marked by selective receptor engagement, slow dissociation kinetics, and metabolic stability—positions it as a tool compound for studying UT-mediated pathologies. Its design exemplifies structure-driven optimization to achieve prolonged target modulation without covalent modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Urotensin-II Receptor Antagonists and Ligands

The following table summarizes the pharmacological profiles of GSK 1562590 hydrochloride and structurally or functionally related UT-targeting compounds:

Selectivity and Functional Differentiation

- GSK 1562590 vs. [Orn5]-URP: While both are pure antagonists, GSK 1562590’s non-peptide structure offers better pharmacokinetic stability compared to peptide-based [Orn5]-URP, which may degrade in vivo .

- GSK 1562590 vs. UFP-803 : Unlike UFP-803, GSK 1562590 lacks residual agonist activity, enabling clearer interpretation of UT blockade in experimental models .

- GSK 1562590 vs. Palosuran : Palosuran has been tested in clinical trials for diabetic nephropathy but shows lower affinity than GSK 1562590, limiting its utility in mechanistic studies .

Clinical and Research Relevance

- GSK 1562590 is primarily used in preclinical settings due to its robust affinity and selectivity, whereas Palosuran has advanced to human trials for renal applications .

- (±)-AC 7954 hydrochloride serves as a counterpoint in agonist-antagonist comparative studies, highlighting the dual roles of UT activation in disease .

Preparation Methods

Structural and Molecular Properties

This compound (CAS: 1003878-07-6) is a trihydrochloride salt with the molecular formula C₃₀H₃₀Cl₂N₄O₄·HCl and a molecular weight of 617.95 g/mol . The compound features a benzoxazinone core substituted with dichloro groups, a biphenyl moiety, and a pyrrolidine ring, as evidenced by its SMILES notation:CN(C(CN(C(CO1)=O)C2=C1C=C(Cl)C(Cl)=C2)=O)[C@@](C3=CC=C(C4=CC(C(O)=N)=CC=C4)C=C3)([H])CN5CCCC5.Cl.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Solubility in DMSO | 61.8 mg/mL (100 mM) |

| Purity (HPLC) | ≥98% |

| Storage Conditions | +4°C (dry, inert atmosphere) |

| Reconstitution Guidelines | Avoid repeated freeze-thaw cycles |

The solubility profile underscores its compatibility with organic solvents, a critical factor for in vitro assays.

Synthetic Strategies for this compound

Retrosynthetic Analysis

The synthesis of this compound involves modular assembly of three key fragments:

-

Benzoxazinone Core : Introduces the dichloro-substituted heterocyclic structure.

-

Biphenyl-Pyrrolidine Module : Provides the chiral center and UT receptor binding motif.

-

Hydrochloride Salt Formation : Enhances solubility and stability for pharmacological use.

Stepwise Synthesis Protocol

While the full synthetic route remains proprietary to GSK, the following steps are inferred from structural analogs and technical data:

Step 1: Synthesis of Dichlorobenzoxazinone Intermediate

Step 2: Coupling with Biphenyl-Pyrrolidine Amine

Step 3: Salt Formation

Table 2: Critical Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature (Step 1) | 80°C |

| Reaction Time (Step 2) | 12–16 hours |

| Yield (Overall) | 42–48% (non-optimized) |

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Pharmacological Evaluation and Applications

UT Receptor Antagonism

This compound exhibits species-independent UT receptor affinity:

In Vivo Efficacy

-

Rat Aorta Model : Suppresses hU-II-induced contraction (IC₅₀ = 3.2 nM).

-

Hypertension Assay : Orally administered at 10 mg/kg, reduces mean blood pressure by 34%.

Industrial-Scale Manufacturing Considerations

Process Optimization Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.